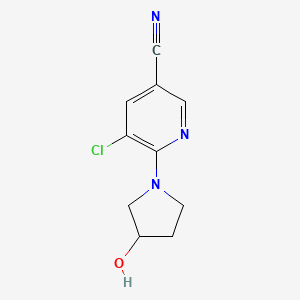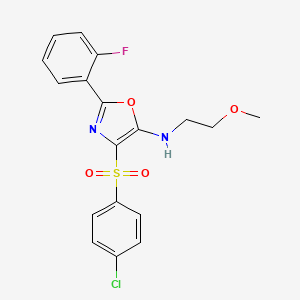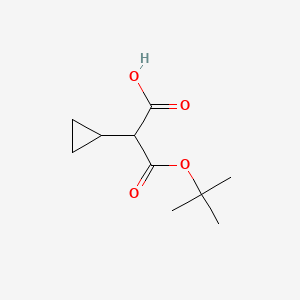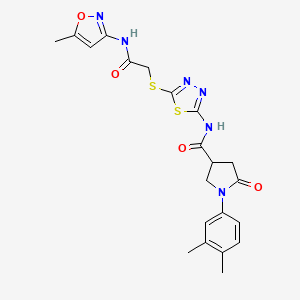
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile, also known as S 95005, is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol.
Preparation Methods
The synthesis of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves several steps. One common synthetic route includes the reaction of 5-chloronicotinonitrile with 3-hydroxypyrrolidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens.
Comparison with Similar Compounds
5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound also contains a chlorine atom and has shown potent growth inhibitory effects against Mycobacterium tuberculosis.
7-Chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine: This compound specifically inhibits human norovirus RNA-dependent RNA polymerase.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.
Properties
IUPAC Name |
5-chloro-6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-7(4-12)5-13-10(9)14-2-1-8(15)6-14/h3,5,8,15H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPHHYEMBSAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684926.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2684927.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)
![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![1-(4-butoxyphenyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2684934.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![1-[(Tert-butoxy)carbonyl]-3-isocyanopyrrolidine](/img/structure/B2684944.png)

